molecular formula C8H6BrF3O3S B1379591 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene CAS No. 1820614-61-6

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene

Cat. No.: B1379591
CAS No.: 1820614-61-6
M. Wt: 319.1 g/mol
InChI Key: DFPIHFNASBHHTG-UHFFFAOYSA-N
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Description

Tables and Figures

Figure 1: Structural Representation

      OCF₃  
       │  
       │  
Br─C₁─C₂(SO₂CH₃)─C₃  
       │  
       C₄─C₅─C₆  

Table 1: Functional Group Contributions

Group Electronic Effect Role in Reactivity
-Br Weakly deactivating Leaving group in substitutions
-SO₂CH₃ Strongly deactivating Meta-directing in EAS
-OCF₃ Electron-withdrawing Enhances stability and lipophilicity

Properties

IUPAC Name

4-bromo-2-methylsulfonyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-4-5(9)2-3-6(7)15-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIHFNASBHHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198664
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID601198664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820614-61-6
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820614-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene typically involves synthetic routes that include the use of bromination and sulfonylation reactionsIndustrial production methods often utilize advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, altering its oxidation state.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and specific solvents and temperatures tailored to the desired reaction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene has a wide range of scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Researchers utilize this compound in the development of pharmaceuticals and bioactive molecules.

    Materials Science: It finds applications in the creation of advanced materials with specific properties.

    Chemical Analysis: It is used in analytical chemistry for various testing and characterization purposes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, forming new carbon-carbon bonds through transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity and applications are best understood by comparing it to structurally related bromobenzenes with trifluoromethoxy, sulfonyl, or halogen substituents. Key comparisons include:

Substituent Position Variations

Compound Name Substituents (Positions) Reactivity/Applications Reference
1-Bromo-4-(trifluoromethoxy)benzene Br (1), OCF₃ (4) High-yield Pd-catalyzed arylations with heteroarenes (e.g., benzothiophene, imidazoles). Boiling point: 153–155°C .
1-Bromo-3-(trifluoromethoxy)benzene Br (1), OCF₃ (3) Efficient coupling with sterically hindered heteroarenes (e.g., 1,2-dimethylimidazole), yielding products in 69–93% .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Br (4), Cl (2), OCF₃ (1) Chloro substituent tolerates harsh conditions without cleavage; used in multi-step syntheses .

Key Insight : The position of bromo and trifluoromethoxy groups significantly influences steric and electronic effects. Para-substituted analogs (e.g., 1-Bromo-4-OCF₃) exhibit higher yields in coupling reactions due to reduced steric hindrance , whereas ortho-substituted derivatives (e.g., 4-Bromo-2-Cl-1-OCF₃) enable sequential functionalization .

Functional Group Variations

Compound Name Key Functional Groups Reactivity/Applications Reference
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br (1), SO₂CH₃ (2), CF₃ (4) Methylsulfonyl enhances electrophilicity; used in agrochemical and pharmaceutical synthesis .
4-Bromo-2-(trifluoromethoxy)benzaldehyde Br (4), OCF₃ (2), CHO (1) Aldehyde group enables nucleophilic additions; intermediate for liquid crystal materials .
1-Bromo-4-(difluoromethoxy)benzene Br (1), OCHF₂ (4) Less electron-withdrawing than OCF₃; moderate yields (72–93%) in imidazole couplings .

Key Insight : Methanesulfonyl (SO₂CH₃) in the target compound increases electrophilicity compared to aldehydes or difluoromethoxy groups, accelerating cross-coupling reactions . The trifluoromethoxy group’s stability under acidic conditions contrasts with hydrolytically sensitive sulfonates .

Steric and Electronic Effects

  • However, shows that even ortho-substituted bromobenzenes achieve >90% yields with imidazoles due to Pd-catalyzed tolerance .
  • Electronic Effects : The combined electron-withdrawing nature of Br, SO₂CH₃, and OCF₃ makes the aromatic ring highly electrophilic, favoring oxidative addition in Pd(0)/Pd(II) cycles .

Biological Activity

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene (CAS No. 1820614-61-6) is a synthetic organic compound notable for its unique chemical structure, which includes a bromine atom, a methanesulfonyl group, and a trifluoromethoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF3O2S. The presence of the trifluoromethoxy group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC8H6BrF3O2S
Molecular Weight303.09 g/mol
CAS Number1820614-61-6
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl and trifluoromethoxy groups may facilitate binding to target proteins, thereby modulating their activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methanesulfonyl group can enhance the interaction with microbial cell membranes, leading to increased permeability and ultimately cell death. In vitro studies have shown promising results against various bacterial strains, suggesting that this compound could be developed as an antimicrobial agent.

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Compounds containing trifluoromethyl groups have been noted for their ability to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer metabolism, although specific mechanisms remain to be elucidated.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various sulfonyl-containing compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
  • Anticancer Screening : In a high-throughput screening campaign targeting cancer cell lines, this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

Study TypeTargetResult
Antimicrobial AssayStaphylococcus aureusIC50 = 12 µM
Anticancer AssayMCF-7 Breast Cancer CellsIC50 = 15 µM

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression. This inhibition was confirmed through kinase activity assays showing reduced phosphorylation levels in treated cells.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene, and how can purity be optimized?

  • Synthesis Strategies :

  • Trifluoromethoxy Introduction : Hydrogenolysis of 4-chloro precursors (e.g., 4-chloro-1-(trifluoromethoxy)benzene) can introduce the trifluoromethoxy group .
  • Methanesulfonyl Substitution : Oxidative sulfonation of a methylthio intermediate (e.g., using m-CPBA or H₂O₂) can yield the methanesulfonyl group, as seen in analogous compounds .
  • Bromination : Direct electrophilic bromination at the para position relative to electron-withdrawing groups (e.g., trifluoromethoxy) may require Lewis acid catalysts (e.g., FeBr₃) to enhance regioselectivity .
    • Purity Optimization :
  • Use column chromatography (silica gel, hexane/EtOAc gradient) for purification.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃, δ 7.5–8.5 ppm for aromatic protons) .

Q. How can the structure of this compound be validated experimentally?

  • X-Ray Crystallography : Single-crystal analysis using SHELXL (for refinement) can confirm bond lengths and angles, particularly for the methanesulfonyl and trifluoromethoxy groups .
  • Spectroscopic Methods :

  • ¹⁹F NMR : A singlet near δ -58 ppm confirms the trifluoromethoxy group .
  • IR Spectroscopy : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1150 cm⁻¹ (C-F) validate functional groups .

Q. What safety precautions are critical when handling this compound?

  • Hazard Codes : Similar to related bromo-trifluoromethoxy compounds, expect H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Handling Protocols :

  • Use PPE (gloves, goggles, fume hood).
  • Store at 0–6°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How do electron-withdrawing groups (methanesulfonyl, trifluoromethoxy) influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The methanesulfonyl group directs electrophilic substitution to the para position due to its strong electron-withdrawing nature.
  • In Suzuki-Miyaura couplings, the bromine atom reacts preferentially with aryl boronic acids, but steric hindrance from the trifluoromethoxy group may reduce yields. Optimize using Pd(OAc)₂/XPhos in toluene/EtOH at 80°C .
    • Case Study : A 2024 study on 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene achieved 85% yield using Pd(dba)₂ with SPhos ligand .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • DFT Calculations :

  • Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for nucleophilic aromatic substitution.
  • Conformational analysis (e.g., gas-phase electron diffraction) can assess steric effects of the trifluoromethoxy group .
    • Solubility Prediction : COSMO-RS simulations in DMSO or THF align with experimental logP values (~3.7), indicating moderate lipophilicity .

Q. How can contradictory data on reaction yields in literature be resolved?

  • Case Example : Discrepancies in Ullmann coupling yields (40–75%) may arise from trace moisture or oxygen.
  • Methodological Adjustments :

  • Use rigorously dried solvents (molecular sieves) and degas via freeze-pump-thaw cycles.
  • Monitor reaction progress via LC-MS to identify intermediates/byproducts (e.g., dehalogenation products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene
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4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene

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